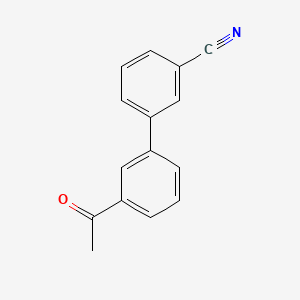

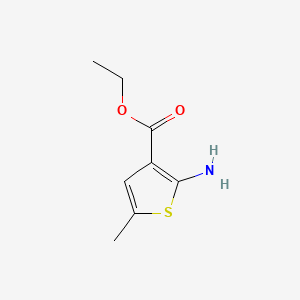

3-(3-Acetylphenyl)benzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The electrochemical cyanomethylation of benzophenone in acetonitrile is an innovative method that could potentially be applied to the synthesis of 3-(3-Acetylphenyl)benzonitrile. The process involves the generation of a benzophenone radical-anion, which acts as a strong base to abstract a proton from the solvent, resulting in a nucleophile that can easily yield cyanomethylated products. In the study, this method was used to produce 3-phenylcinnamonitrile with a high yield of 55% for 50% of the theoretical circulated charge . This suggests that a similar approach could be adapted for synthesizing 3-(3-Acetylphenyl)benzonitrile by modifying the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of 3-(3-Acetylphenyl)benzonitrile can be inferred to some extent from the related structures discussed in the papers. For instance, the molecular adduct discussed in the second paper involves extensive intermolecular hydrogen bonding interactions, which could also be a feature in the crystal structure of 3-(3-Acetylphenyl)benzonitrile . The crystallographic analysis and NMR spectroscopic techniques used in this study could be applied to determine the precise molecular structure of 3-(3-Acetylphenyl)benzonitrile.

Chemical Reactions Analysis

The third paper discusses a [3 + 3]-benzannulation process for the synthesis of CF3-functionalized fully substituted benzonitriles . This method features high chemoselectivity and atom-economy, which could be relevant for the synthesis of 3-(3-Acetylphenyl)benzonitrile. The Rauhut-Currier reaction initiated benzannulation could potentially be used to introduce the acetyl group into the benzonitrile framework, although the specific details would depend on the reactivity of the starting materials and the conditions employed.

Physical and Chemical Properties Analysis

While the papers do not directly address the physical and chemical properties of 3-(3-Acetylphenyl)benzonitrile, they do provide information on related compounds that could be extrapolated. For example, the thermal, mechanical, and dielectric properties of the molecular adduct crystal discussed in the second paper could provide a baseline for understanding the behavior of 3-(3-Acetylphenyl)benzonitrile under similar conditions . The electrochemical synthesis method described in the first paper also implies that 3-(3-Acetylphenyl)benzonitrile could have interesting electrochemical properties that merit further investigation .

Applications De Recherche Scientifique

- Summary of Application: The compound is used in the green synthesis of benzonitrile from benzaldehyde and hydroxylamine hydrochloride . This method is advantageous due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .

- Methods of Application: The ionic liquid [HSO 3 - b -Py]·HSO 4 is used as a co-solvent, catalyst, and phase separation agent. The molar ratio of benzaldehyde to (NH 2 OH) 2 · [HSO 3 - b -Py]·HSO 4 is 1:1.5, and the volume ratio of paraxylene to [HSO 3 - b -Py]·HSO 4 is 2:1 .

- Results or Outcomes: The benzaldehyde conversion and benzonitrile yield were both 100% at 120 °C in 2 hours . The ionic liquid could be recovered easily by phase separation and recycled directly after the reaction .

Safety And Hazards

Propriétés

IUPAC Name |

3-(3-acetylphenyl)benzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO/c1-11(17)13-5-3-7-15(9-13)14-6-2-4-12(8-14)10-16/h2-9H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCNSNUNWCEGPT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80400584 |

Source

|

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-Acetylphenyl)benzonitrile | |

CAS RN |

893734-99-1 |

Source

|

| Record name | 3-(3-acetylphenyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80400584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)